1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(1-pyrrolidinylcarbonyl)aniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used in organic solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Materials Science: The unique chemical structure of the compound makes it suitable for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: Researchers study the compound’s effects on cellular processes, including its potential to modulate signaling pathways or induce specific cellular responses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial formulations.
Mechanism of Action
The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The trifluoromethyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Uniqueness
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(pyrrolidine-1-carbonyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)14-4-3-5-16(12-14)24-18(27)23-15-8-6-13(7-9-15)17(26)25-10-1-2-11-25/h3-9,12H,1-2,10-11H2,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAFZVOBOIVNPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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